Diethyl phenylmalonate

Catalog No.
S749444
CAS No.
83-13-6
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl phenylmalonate

CAS Number

83-13-6

Product Name

Diethyl phenylmalonate

IUPAC Name

diethyl 2-phenylpropanedioate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

FGYDHYCFHBSNPE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC

Synonyms

Phenylmalonic acid diethyl ester

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC

Michael Addition Reactions

Diethyl phenylmalonate serves as a crucial nucleophile in Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. It reacts with α,β-unsaturated carbonyl compounds, forming valuable adducts with diverse structural features. This versatility allows researchers to synthesize complex molecules with specific functionalities, making it a vital tool in various research fields, including:

  • Natural Product Synthesis: Michael addition with diethyl phenylmalonate plays a significant role in the synthesis of various natural products, such as terpenoids and alkaloids, which possess diverse biological activities [].
  • Medicinal Chemistry: Researchers utilize this reaction to create novel drug candidates by incorporating specific functional groups onto existing scaffolds, potentially leading to the development of new therapeutic agents [].
  • Materials Science: Michael addition with diethyl phenylmalonate finds applications in the synthesis of polymers with tailored properties for various applications, such as drug delivery systems and functional materials.

Decarboxylative Aldol Reactions

Diethyl phenylmalonate can participate in decarboxylative aldol reactions, another essential carbon-carbon bond-forming reaction in organic synthesis. In this reaction, the diethyl ester group of the molecule undergoes decarboxylation, generating a reactive enolate intermediate that reacts with an aldehyde or ketone, leading to the formation of β-hydroxycarbonyl compounds. These products serve as key building blocks for constructing diverse complex molecules, finding applications in:

  • Organic Synthesis: Decarboxylative aldol reactions with diethyl phenylmalonate are employed in the synthesis of various organic compounds, including pharmaceuticals, fine chemicals, and functional materials [].
  • Natural Product Synthesis: This reaction scheme is valuable for synthesizing various natural products with diverse biological functions, contributing to the discovery and development of novel therapeutic agents [].

Other Applications

Beyond the aforementioned primary applications, diethyl phenylmalonate also finds use in various other areas of scientific research:

  • Asymmetric Synthesis: Researchers utilize diethyl phenylmalonate in asymmetric synthesis protocols to create chiral molecules with high enantioselectivity, crucial for developing enantiopure drugs and other bioactive compounds [].
  • Heterocyclic Chemistry: This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, which are essential building blocks for numerous pharmaceuticals and functional materials [].

Diethyl phenylmalonate is an organic compound characterized by its structure, which consists of two ethyl ester groups attached to a phenylmalonate backbone. Its chemical formula is C13H16O4, and it is known for its role as an important intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries. The compound exhibits a unique reactivity profile due to the presence of both ester and malonate functionalities, making it a versatile building block in various

  • Flammability: Diethyl phenylmalonate has a flash point of 120 °C, indicating flammability concerns [].
  • Toxicity: Data on the specific toxicity of diethyl phenylmalonate is limited. However, as with most organic compounds, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

  • Michael Addition: It acts as a nucleophilic donor in Michael addition reactions, where it can react with α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds .
  • Reduction Reactions: The compound can be reduced using metal hydrides to yield primary diols. This conversion typically involves competing pathways between reduction and other potential reactions .
  • Hydrolysis: Under appropriate conditions, diethyl phenylmalonate can undergo hydrolysis to produce phenylmalonic acid. This reaction can be facilitated by acidic or basic conditions, although the specifics of the reaction conditions can significantly affect the yield and purity of the products .

Several methods exist for synthesizing diethyl phenylmalonate:

  • Claisen Condensation: The most common method involves the Claisen condensation of ethyl acetate with benzaldehyde followed by esterification processes. This method is efficient but requires careful control of reaction conditions to avoid side reactions .
  • Direct Esterification: Another approach involves the direct esterification of malonic acid with ethanol in the presence of an acid catalyst, although this method may yield lower purity products compared to other methods.
  • Alternative Synthetic Routes: More complex synthetic routes may involve multi-step processes that incorporate various protective groups or other functional group transformations .

Diethyl phenylmalonate is utilized in various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting neurodegenerative diseases and cancer therapies.
  • Organic Synthesis: The compound is widely used in organic synthesis as a versatile building block for creating more complex molecules through various chemical transformations.
  • Agricultural Chemicals: There are potential applications in developing agrochemicals, leveraging its reactivity and ability to form diverse derivatives .

Interaction studies involving diethyl phenylmalonate primarily focus on its reactivity with other nucleophiles and electrophiles in organic synthesis. Research has shown that it can effectively participate in Michael additions and other nucleophilic substitution reactions. Understanding these interactions helps optimize reaction conditions for desired outcomes in synthetic pathways .

Diethyl phenylmalonate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Diethyl malonateSimple malonateUsed as a precursor for various organic syntheses
Dimethyl malonateSimple malonateSimilar reactivity but differs in steric hindrance
Diethyl 2-(perfluorophenyl)malonateFluorinated derivativeExhibits unique properties due to fluorine substituents
Ethyl phenylacetateEsterOften used as a starting material for various reactions

Diethyl phenylmalonate stands out due to its dual functionality as both an ester and a malonate, allowing it to engage in diverse

XLogP3

2.6

Melting Point

16.5 °C

Other CAS

83-13-6

Wikipedia

Diethyl phenylmalonate

General Manufacturing Information

Propanedioic acid, 2-phenyl-, 1,3-diethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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